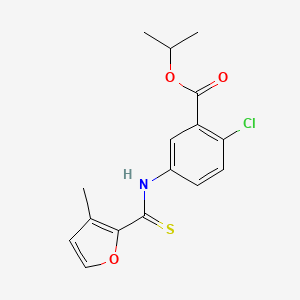![molecular formula C22H37NO3 B12690366 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate CAS No. 61147-38-4](/img/structure/B12690366.png)
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[2-(diéthylamino)éthoxy]éthyl 2-(4-isobutylphényl)butyrate est un composé chimique de formule moléculaire C22H37NO3 et d’une masse moléculaire de 363,53 g/mol. Ce composé est connu pour sa structure unique qui combine un groupe diéthylamino avec une chaîne éthoxyéthyle et un ester butyrate lié à un groupe 4-isobutylphényle.
Méthodes De Préparation
La synthèse du 2-[2-(diéthylamino)éthoxy]éthyl 2-(4-isobutylphényl)butyrate implique plusieurs étapes. Une méthode courante comprend la réaction de l’acide 2-(4-isobutylphényl)butyrique avec le 2-[2-(diéthylamino)éthoxy]éthanol en présence d’un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) pour former la liaison ester . La réaction est généralement effectuée dans des conditions anhydres et peut nécessiter un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour améliorer la vitesse de réaction .
Analyse Des Réactions Chimiques
Le 2-[2-(diéthylamino)éthoxy]éthyl 2-(4-isobutylphényl)butyrate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant de puissants oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3), conduisant à la formation d’acides carboxyliques ou de cétones.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), conduisant à la formation d’alcools ou d’amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe diéthylamino peut être remplacé par d’autres nucléophiles tels que les halogénures ou les alcoolates.
Applications De Recherche Scientifique
Le 2-[2-(diéthylamino)éthoxy]éthyl 2-(4-isobutylphényl)butyrate a un large éventail d’applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques et produits pharmaceutiques.
Biologie : Ce composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et les fonctions enzymatiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans les systèmes d’administration de médicaments et comme précurseur d’ingrédients pharmaceutiques actifs.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du 2-[2-(diéthylamino)éthoxy]éthyl 2-(4-isobutylphényl)butyrate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe diéthylamino peut former des liaisons hydrogène et des interactions électrostatiques avec les protéines cibles, modulant leur activité . La chaîne éthoxyéthyle et l’ester butyrate contribuent à la lipophilie du composé, améliorant sa capacité à traverser les membranes cellulaires et à atteindre les cibles intracellulaires .
Comparaison Avec Des Composés Similaires
Le 2-[2-(diéthylamino)éthoxy]éthyl 2-(4-isobutylphényl)butyrate peut être comparé à d’autres composés similaires, tels que :
2-[2-(diéthylamino)éthoxy]éthanol : Ce composé partage les groupes diéthylamino et éthoxyéthyle mais ne possède pas l’ester butyrate ni le groupe 4-isobutylphényle.
Acide 2-(4-isobutylphényl)butyrique : Ce composé contient le groupe 4-isobutylphényle et l’acide butyrique, mais ne possède pas les groupes diéthylamino et éthoxyéthyle.
La singularité du 2-[2-(diéthylamino)éthoxy]éthyl 2-(4-isobutylphényl)butyrate réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques .
Propriétés
Numéro CAS |
61147-38-4 |
|---|---|
Formule moléculaire |
C22H37NO3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]butanoate |
InChI |
InChI=1S/C22H37NO3/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3/h9-12,18,21H,6-8,13-17H2,1-5H3 |
Clé InChI |
IWCUIKPFNBGDGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



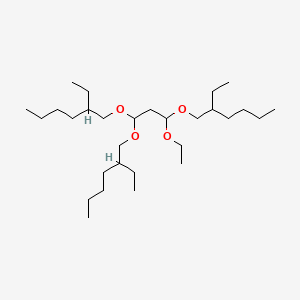

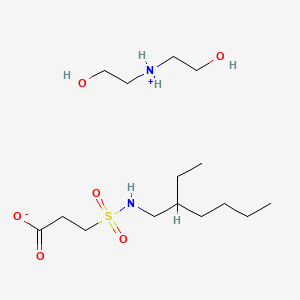
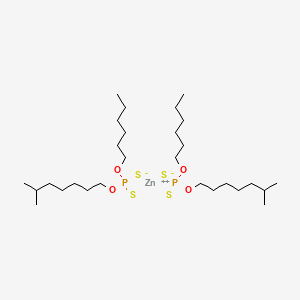
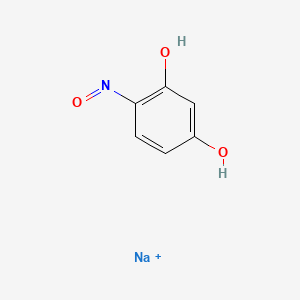
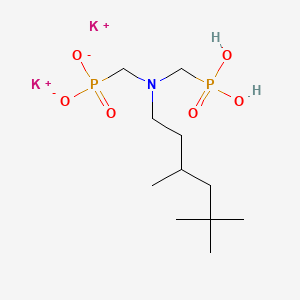
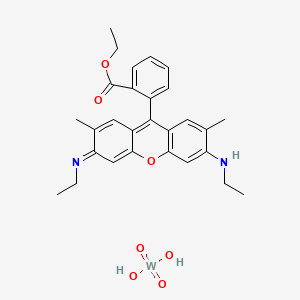

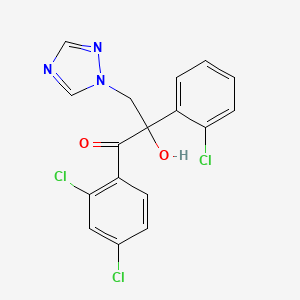
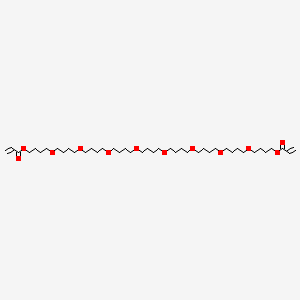
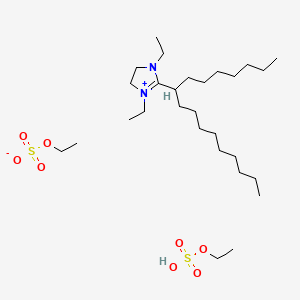
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
